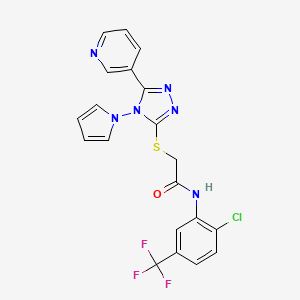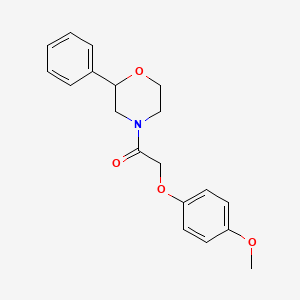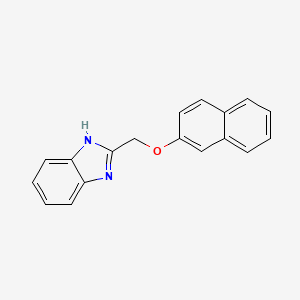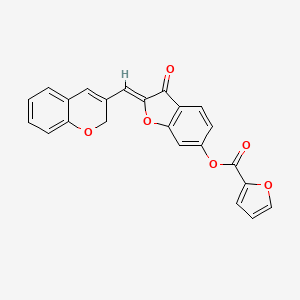![molecular formula C21H17N3O4 B2396759 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid CAS No. 503471-31-6](/img/structure/B2396759.png)
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine-5-carboxylic acid, which is a type of pyrimidine carboxylic acid. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in the synthesis of peptides .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a carboxylic acid group attached to the 5-position of the pyrimidine ring. The Fmoc group is attached through an amide bond .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a common step in peptide synthesis . The carboxylic acid group can participate in typical acid-base reactions, and could also be involved in amide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing pyrimidine rings have aromatic stability. The presence of the carboxylic acid group could make the compound acidic, and the compound is likely to be solid at room temperature .Scientific Research Applications
Peptide Synthesis and Solid-Phase Peptide Chemistry
The (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid (Fmoc-protected) is commonly used in peptide synthesis. As an Fmoc-amino acid derivative, it serves as a building block for constructing peptides. Researchers employ it as a coupling agent during solid-phase peptide synthesis, where it facilitates the stepwise assembly of peptide chains. The Fmoc group provides stability and ease of deprotection, making it a valuable tool in the field of peptide chemistry .
Bioconjugation and Chemical Biology
The compound’s unique structure, combining a pyrimidine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for versatile bioconjugation strategies. Researchers can selectively modify the amino acid side chains using this compound, enabling the creation of bioactive conjugates. Its stability and compatibility with biological systems make it useful for labeling proteins, peptides, and other biomolecules. Additionally, it plays a role in chemical biology studies, where precise modifications are essential for understanding biological processes .
Drug Delivery Systems
The (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid has been investigated for its potential in drug delivery systems. Researchers explore its use as a carrier or prodrug component due to its stability and biocompatibility. By attaching therapeutic agents to this compound, drug release can be controlled, enhancing efficacy and minimizing side effects. Its unique structure allows for targeted delivery to specific tissues or cells .
Fluorescent Probes and Imaging Agents
The fluorenylmethoxycarbonyl (Fmoc) moiety in this compound exhibits intrinsic fluorescence properties. Researchers have exploited this feature to develop fluorescent probes and imaging agents. By incorporating Fmoc-protected amino acids into peptides or proteins, they can visualize cellular processes, protein localization, and interactions. These probes find applications in live-cell imaging, fluorescence microscopy, and tracking specific biomolecules .
Chemical Education and Demonstrations
Due to its visually striking structure (fluorenylmethoxycarbonyl group combined with a pyrimidine), this compound is occasionally used in chemical education and demonstrations. It serves as an illustrative example during discussions on protecting groups, peptide synthesis, and organic chemistry. Its colorful appearance and relevance to practical applications capture students’ attention and enhance learning experiences .
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and the context in which it’s being used. If it’s being used in peptide synthesis, it could potentially be used to create a wide variety of peptides for use in research or therapeutic applications .
properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(26)13-9-22-19(23-10-13)11-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMVBKVWDIQXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(C=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid | |
CAS RN |
503471-31-6 |
Source


|
| Record name | 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)
![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)
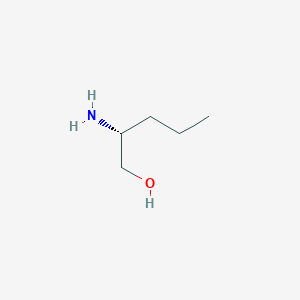
![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)
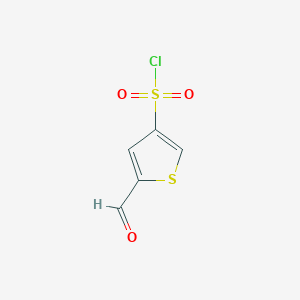
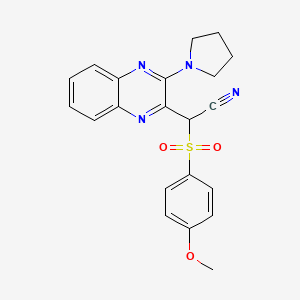


![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)
